5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde
Overview
Description
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is a chemical compound that belongs to the class of aldehydes. This compound is characterized by the presence of a bromine atom at the 5th position of the benzene ring and a 3,3-difluoropyrrolidin-1-yl group attached to the 2nd position of the benzene ring. It is commonly used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde typically involves the bromination of 2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5th position of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzoic acid.
Reduction: 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The presence of the bromine and difluoropyrrolidinyl groups enhances its reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-difluoropyridine: Similar in structure but contains a pyridine ring instead of a benzene ring.
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine: Contains a pyridine ring and a different substitution pattern.
Uniqueness
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is unique due to the presence of both bromine and difluoropyrrolidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO/c12-9-1-2-10(8(5-9)6-16)15-4-3-11(13,14)7-15/h1-2,5-6H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYHWMLHKKZLCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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